molecular formula C14H23NO B4908268 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine

Cat. No.: B4908268
M. Wt: 221.34 g/mol
InChI Key: JRJOLNOQQQRSDE-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine is an organic compound with the molecular formula C18H27NO It is a tertiary amine with a phenoxy group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine typically involves the reaction of 3-(3-methylphenoxy)propylamine with 2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. The purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group or the amine group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted amines or phenoxy derivatives.

Scientific Research Applications

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
  • N,N-Dimethyl-3-(2-methyl-phenyloxy)-3-phenyl-propanamine

Uniqueness

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine is unique due to its specific structural features, such as the presence of a methyl group on the phenoxy ring and the tertiary amine configuration. These features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[3-(3-methylphenoxy)propyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-12-7-5-8-13(11-12)16-10-6-9-15-14(2,3)4/h5,7-8,11,15H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOLNOQQQRSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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